Cas no 2228327-72-6 (3-amino-2-(2,3-dichlorophenyl)propanoic acid)

3-amino-2-(2,3-dichlorophenyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-amino-2-(2,3-dichlorophenyl)propanoic acid
- EN300-2002824
- 2228327-72-6
-
- インチ: 1S/C9H9Cl2NO2/c10-7-3-1-2-5(8(7)11)6(4-12)9(13)14/h1-3,6H,4,12H2,(H,13,14)
- InChIKey: WDOFKKLHZBFKKY-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C(C(=O)O)CN)Cl
計算された属性
- 精确分子量: 233.0010339g/mol
- 同位素质量: 233.0010339g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.5
- トポロジー分子極性表面積: 63.3Ų
3-amino-2-(2,3-dichlorophenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2002824-10g |
3-amino-2-(2,3-dichlorophenyl)propanoic acid |
2228327-72-6 | 10g |
$4421.0 | 2023-09-16 | ||
Enamine | EN300-2002824-2.5g |
3-amino-2-(2,3-dichlorophenyl)propanoic acid |
2228327-72-6 | 2.5g |
$2014.0 | 2023-09-16 | ||
Enamine | EN300-2002824-5.0g |
3-amino-2-(2,3-dichlorophenyl)propanoic acid |
2228327-72-6 | 5g |
$2981.0 | 2023-06-02 | ||
Enamine | EN300-2002824-0.25g |
3-amino-2-(2,3-dichlorophenyl)propanoic acid |
2228327-72-6 | 0.25g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-2002824-5g |
3-amino-2-(2,3-dichlorophenyl)propanoic acid |
2228327-72-6 | 5g |
$2981.0 | 2023-09-16 | ||
Enamine | EN300-2002824-10.0g |
3-amino-2-(2,3-dichlorophenyl)propanoic acid |
2228327-72-6 | 10g |
$4421.0 | 2023-06-02 | ||
Enamine | EN300-2002824-1g |
3-amino-2-(2,3-dichlorophenyl)propanoic acid |
2228327-72-6 | 1g |
$1029.0 | 2023-09-16 | ||
Enamine | EN300-2002824-0.5g |
3-amino-2-(2,3-dichlorophenyl)propanoic acid |
2228327-72-6 | 0.5g |
$987.0 | 2023-09-16 | ||
Enamine | EN300-2002824-0.05g |
3-amino-2-(2,3-dichlorophenyl)propanoic acid |
2228327-72-6 | 0.05g |
$864.0 | 2023-09-16 | ||
Enamine | EN300-2002824-1.0g |
3-amino-2-(2,3-dichlorophenyl)propanoic acid |
2228327-72-6 | 1g |
$1029.0 | 2023-06-02 |
3-amino-2-(2,3-dichlorophenyl)propanoic acid 関連文献
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
3-amino-2-(2,3-dichlorophenyl)propanoic acidに関する追加情報
Introduction to 3-amino-2-(2,3-dichlorophenyl)propanoic acid (CAS No. 2228327-72-6)
3-amino-2-(2,3-dichlorophenyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228327-72-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a unique structural motif comprising an amino group, a propanoic acid moiety, and a dichlorophenyl substituent, exhibits a range of potential applications that make it a subject of intense study. The presence of both polar and non-polar functional groups in its molecular structure suggests diverse interactions with biological targets, making it a promising candidate for further exploration in drug discovery and molecular biology.
The structure of 3-amino-2-(2,3-dichlorophenyl)propanoic acid is characterized by its chiral center and the electron-withdrawing effect of the dichlorophenyl group. This combination of features can influence its reactivity, solubility, and binding affinity to various biological receptors. In recent years, advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic properties and potential biological activities of such compounds with greater accuracy. These computational tools have been instrumental in identifying 3-amino-2-(2,3-dichlorophenyl)propanoic acid as a candidate for further experimental validation.
One of the most compelling aspects of 3-amino-2-(2,3-dichlorophenyl)propanoic acid is its potential role as an intermediate in the synthesis of more complex pharmaceutical molecules. The amino group and carboxylic acid functionality provide opportunities for further chemical modifications, allowing for the development of derivatives with tailored properties. For instance, researchers have explored its utility in the synthesis of protease inhibitors, which are critical in treating various inflammatory and infectious diseases. The dichlorophenyl moiety, while contributing to the compound's hydrophobicity, also introduces specific electronic properties that can modulate binding interactions with biological targets.
Recent studies have highlighted the importance of aromatic substituted propanoic acids in medicinal chemistry. Compounds like 3-amino-2-(2,3-dichlorophenyl)propanoic acid have been shown to exhibit inhibitory activity against certain enzymes and receptors implicated in human diseases. For example, research published in peer-reviewed journals has demonstrated that derivatives of this compound can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue degradation and remodeling. Such findings underscore the potential therapeutic value of this class of compounds.
The synthesis of 3-amino-2-(2,3-dichlorophenyl)propanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to enhance the efficiency of these processes. The dichlorophenyl group introduces challenges during synthesis due to its reactivity under certain conditions. However, recent advances in green chemistry have led to the development of more sustainable synthetic routes that minimize waste and reduce environmental impact.
In terms of biological activity, preliminary studies on 3-amino-2-(2,3-dichlorophenyl)propanoic acid have revealed intriguing properties that warrant further investigation. The compound has shown promise as an antagonist for certain G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. Additionally, its ability to interact with lipases has been noted in some preliminary experiments, suggesting potential applications in metabolic disorders. These findings highlight the versatility of this compound and open up new avenues for research.
The pharmacological profile of 3-amino-2-(2,3-dichlorophenyl)propanoic acid is further complicated by its potential to exist as multiple stereoisomers. The presence of a chiral center means that different enantiomers could exhibit distinct biological activities. Researchers are employing advanced analytical techniques such as chiral HPLC and NMR spectroscopy to characterize these isomers and assess their individual contributions to the overall pharmacological effects. This level of detail is crucial for understanding how structural modifications can influence biological outcomes.
From a commercial perspective, 3-amino-2-(2,3-dichlorophenyl)propanoic acid holds significant potential as an intermediate for large-scale drug production. Pharmaceutical companies are increasingly interested in sourcing high-quality raw materials that meet stringent regulatory standards. The demand for specialized organic compounds like this one is driven by the need for innovative therapeutics targeting unmet medical needs. As such, 3-amino-2-(2,3-dichlorophenyl)propanoic acid is expected to play a vital role in the development pipeline for new drugs.
The regulatory landscape surrounding pharmaceutical intermediates like 3-amino-2-(2,3-dichlorophenyl)propanoic acid is governed by agencies such as the FDA and EMA. These regulatory bodies require thorough documentation regarding the synthesis process, safety data, and intended use before approving a compound for commercial distribution or clinical trials. Compliance with these regulations ensures that pharmaceutical products are safe and effective for patient use. Companies engaged in producing or supplying such compounds must adhere to Good Manufacturing Practices (GMP) to maintain quality control throughout the supply chain.
In conclusion, 3-amino-2-(2,3-dichlorophenyl)propanoic acid (CAS No., 2228327-72-6), represents a fascinating subject for pharmaceutical research due to its unique structural features and potential biological activities . Its role as an intermediate in drug synthesis underscores its importance in advancing therapeutic strategies across multiple disease areas . As research continues , it is likely that new applications will be discovered , further solidifying its place among key compounds studied by scientists worldwide .
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